Cycloheptylideneacetonitrile
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Overview
Description
Cycloheptylideneacetonitrile is an organic compound characterized by a seven-membered ring structure with a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylideneacetonitrile can be synthesized through the condensation of cycloheptanone with acetonitrile. This reaction typically requires a catalyst such as NaX zeolite containing a small percentage of KOH to achieve high yield and selectivity . The reaction conditions involve heating the mixture to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylideneacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cycloheptylidene derivatives.
Scientific Research Applications
Cycloheptylideneacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Cycloheptylideneacetonitrile can be compared with other similar compounds such as cyclohexylideneacetonitrile and its derivatives . These compounds share a similar ring structure but differ in the size of the ring and the specific substituents attached to it. This compound is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to six-membered ring analogs.
Comparison with Similar Compounds
- Cyclohexylideneacetonitrile
- Menisdaurins B-E
- Coclauril
- Menisdaurilide
Properties
IUPAC Name |
2-cycloheptylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHSPIHXPCKQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CC#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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